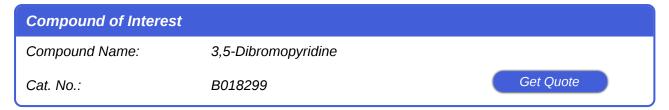


An In-depth Technical Guide to 3,5-Dibromopyridine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3,5-Dibromopyridine**, a key intermediate in the pharmaceutical and agrochemical industries. This document details its chemical identity, physical and chemical properties, synthesis protocols, and significant applications, with a focus on its role in organic synthesis and drug development.

Chemical Identity and Properties

3,5-Dibromopyridine is a halogenated aromatic heterocyclic compound.[1] Its structure, featuring a pyridine ring substituted with two bromine atoms at the 3 and 5 positions, makes it a versatile building block for creating more complex molecules.[2][3]

Table 1: Chemical Identifiers for 3,5-Dibromopyridine



Identifier	Value	Reference
IUPAC Name	3,5-dibromopyridine	[4][5]
CAS Number	625-92-3	[4][5][6]
Molecular Formula	C5H3Br2N	[1][4][5]
Molecular Weight	236.89 g/mol	[1][5][6]
InChI Key	SOSPMXMEOFGPIM- UHFFFAOYSA-N	[4][7]
SMILES	BrC1=CC(Br)=CN=C1	[4]
EC Number	210-916-4	[5][6]

Table 2: Physical and Chemical Properties of 3,5-Dibromopyridine

Property	Value	Reference
Appearance	White to off-white or light beige solid (powder, crystals, or needles)	[1][3][4]
Melting Point	110-115 °C	[1][6]
Solubility	Soluble in Chloroform and Methanol; Insoluble in water	[8]
Purity	≥ 98.0% to ≥ 99% (GC)	[1][4]

Synthesis of 3,5-Dibromopyridine

The synthesis of **3,5-Dibromopyridine** is most commonly achieved through the direct bromination of pyridine.[9][10] Due to the reduced reactivity of the pyridine ring towards electrophilic substitution compared to benzene, these reactions often require harsh conditions. [2]

This protocol is based on the reaction of pyridine with bromine in the presence of concentrated sulfuric acid and thionyl chloride.[9]



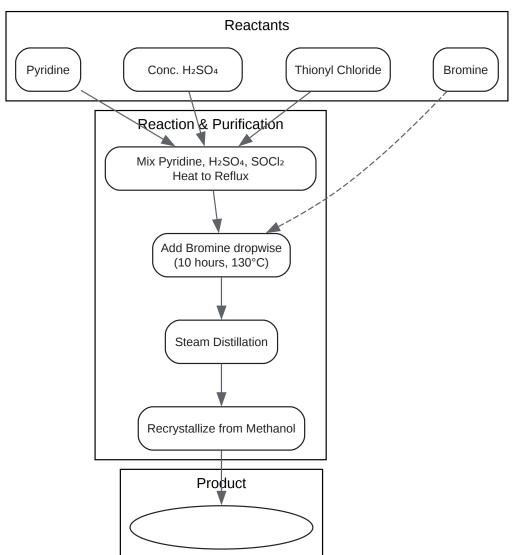
Materials:

- Pyridine (100g)
- Concentrated Sulfuric Acid (98%, 100g)
- Thionyl Chloride (300g)
- Bromine (550g)
- Methanol

Procedure:

- Combine 100g of pyridine, 100g of concentrated sulfuric acid, and 300g of thionyl chloride in a reaction vessel. Heat the mixture to reflux.[9]
- Slowly add 550g of bromine dropwise to the refluxing mixture over a period of 10 hours.
- Increase the temperature to 130°C and monitor the reaction. The completion of the reaction can be observed by the disappearance of the red-brown bromine gas.[9]
- Once the reaction is complete, perform steam distillation on the reaction mixture. The crude
 3,5-Dibromopyridine will precipitate in the water.[9]
- Collect the crude product. It can be purified by recrystallization from methanol to yield pure **3,5-Dibromopyridine**. The reported yield for this method is approximately 82%.[9]





Workflow for the Synthesis of 3,5-Dibromopyridine

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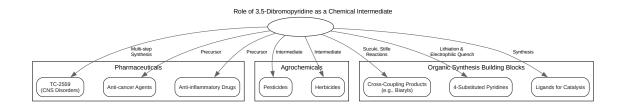
Caption: Synthesis workflow of **3,5-Dibromopyridine**.



Applications in Organic Synthesis and Drug Development

3,5-Dibromopyridine is a valuable intermediate for introducing the pyridine scaffold into a variety of molecules, which is a common motif in biologically active compounds.[2]

- Pharmaceutical Intermediate: It is a key starting material for the synthesis of compounds like TC-2559, which is investigated for the treatment of central nervous system disorders.[2] It is also used in the development of anti-cancer and anti-inflammatory drugs.[1]
- Cross-Coupling Reactions: It readily participates in palladium-catalyzed cross-coupling reactions such as Suzuki and Stille reactions, allowing for the formation of carbon-carbon bonds.[8]
- Lithiation: **3,5-Dibromopyridine** can be lithiated using strong bases like lithium diisopropylamide (LDA). The resulting organolithium species can then react with various electrophiles to introduce substituents at the 4-position.[7][8]
- Agrochemicals: This compound serves as a precursor in the synthesis of certain herbicides and pesticides.[3]





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